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Compound of Interest

Compound Name:
(4-Methyl-1H-imidazol-2-

yl)methanamine

Cat. No.: B1591673 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-1H-imidazol-2-
yl)methanamine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical

properties of (4-Methyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of interest in

medicinal chemistry and drug discovery. The document is structured to provide not only the

available property data but also the underlying scientific principles and detailed experimental

methodologies for their determination. Key parameters including molecular structure, acid-base

dissociation constants (pKa), lipophilicity (LogP), and aqueous solubility are discussed in the

context of their impact on pharmacokinetic and pharmacodynamic profiles. This guide is

intended for researchers, scientists, and drug development professionals, offering both

foundational knowledge and practical, field-proven protocols for the robust characterization of

this and similar small molecules.

Introduction to (4-Methyl-1H-imidazol-2-
yl)methanamine
(4-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring a substituted

imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous

endogenous molecules (e.g., histidine) and successful therapeutic agents, valued for its

hydrogen bonding capabilities and its ability to act as a proton donor or acceptor. The presence

of a primary aminomethyl group at the 2-position and a methyl group at the 4-position of the
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imidazole ring defines its unique structural and electronic characteristics. A thorough

understanding of its physicochemical properties is a prerequisite for any rational drug design

and development program, as these parameters fundamentally govern a molecule's

absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes

available data with authoritative experimental protocols to serve as a foundational reference for

its scientific investigation.

Core Physicochemical Properties
The behavior of a drug candidate in a biological system is dictated by its intrinsic

physicochemical nature. This section summarizes the key properties of (4-Methyl-1H-
imidazol-2-yl)methanamine.

Molecular Structure and Identifiers
A precise understanding of the molecular structure is the starting point for all physicochemical

analysis. The compound consists of a five-membered imidazole ring with a methyl substituent

at position 4 and a methanamine (-CH₂NH₂) substituent at position 2.

Property Value Source

Molecular Formula C₅H₉N₃ [1]

Molecular Weight 111.15 g/mol [1]

IUPAC Name
(4-methyl-1H-imidazol-2-

yl)methanamine
[1]

CAS Number 518064-28-3 [1]

Canonical SMILES CC1=CN=C(N1)CN [1]

Acid-Base Properties (pKa)
The acid dissociation constant, pKa, is arguably one of the most critical physicochemical

parameters for a drug candidate. It determines the degree of ionization of the molecule at a

given pH, which directly influences its solubility, absorption across biological membranes, and

binding to its target protein. (4-Methyl-1H-imidazol-2-yl)methanamine possesses two key

basic centers: the primary aliphatic amine and the imidazole ring.
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While specific experimental pKa values for this compound are not readily available in the cited

literature, we can predict its behavior. The primary aminomethyl group is expected to have a

pKa in the range of 9-10, typical for aliphatic amines. The imidazole ring is also basic, with the

pKa of imidazole itself being approximately 7. The methyl substituent is unlikely to significantly

alter this value. Therefore, at physiological pH (~7.4), the imidazole ring will exist in a state of

equilibrium between its neutral and protonated forms, while the primary amine will be

predominantly protonated.

The determination of precise pKa values is essential, as even minor variations can significantly

alter a compound's pharmacokinetic profile.[2][3]

Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its

ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties.

It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol

and water.

Parameter Value Note

XLogP3 -0.6
This is a computationally

predicted value.[1]

The negative predicted LogP value suggests that (4-Methyl-1H-imidazol-2-yl)methanamine is

a hydrophilic compound, favoring the aqueous phase over the lipid phase.[1] This is consistent

with its structure, which contains multiple hydrogen bond donors and acceptors and has a low

molecular weight. For ionizable compounds, the distribution coefficient (LogD) is often more

biologically relevant, as it considers the partition of all ionic species at a specific pH.[4] Given

the basic nature of the molecule, its LogD is expected to be significantly lower (more

hydrophilic) at acidic pH values where it is fully protonated.

Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the

gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug

development.[5]
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Experimental solubility data for (4-Methyl-1H-imidazol-2-yl)methanamine is not available in

the reviewed sources. However, based on its predicted low LogP and the presence of two

basic, ionizable functional groups, the compound is anticipated to have high aqueous solubility,

particularly in the acidic environment of the stomach. The "shake-flask" method is the gold

standard for determining thermodynamic equilibrium solubility, which provides the most

accurate measure of a compound's solubility.[5][6]

Experimental Methodologies
To ensure scientific rigor, physicochemical parameters must be determined experimentally. The

following sections detail the standard, self-validating protocols for measuring pKa, LogP, and

solubility.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring

pH changes in a solution upon the incremental addition of a titrant (an acid or a base).[7][8]

Causality: This method relies on the principle that as an acidic or basic functional group is

neutralized, there is a point of maximum inflection in the pH vs. titrant volume curve. This

inflection point corresponds to the pKa of that functional group.[2][3]

Detailed Protocol:

System Calibration: Calibrate the potentiometer using at least three standard aqueous

buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[2][7]

Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in water or a

suitable co-solvent if solubility is low.[7] To maintain a consistent environment, add a

background electrolyte like 0.15 M KCl to maintain constant ionic strength.[2]

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) before and

during the titration to displace dissolved carbon dioxide, which can interfere with the titration

of basic compounds.[2][7]

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.

Immerse the calibrated pH electrode.
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For a basic compound like this, make the initial solution acidic (e.g., pH 1.8-2.0) with a

standardized acid (e.g., 0.1 M HCl).[7]

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1

M NaOH).

Record the pH value after each addition, allowing the reading to stabilize. Continue until

the pH reaches a plateau in the high basic range (e.g., pH 12).[7]

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are

determined from the inflection points of the resulting sigmoid curve. This is often done by

analyzing the first or second derivative of the curve.

Validation: Perform a minimum of three independent titrations to ensure reproducibility and

calculate the average pKa and standard deviation.[7]
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Workflow for pKa Determination by Potentiometric Titration.
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Determination of LogP by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the

partitioning of a compound between n-octanol and water.[4][9]

Causality: This method establishes a thermodynamic equilibrium of the solute between two

immiscible liquid phases. The ratio of the solute's concentration in each phase at equilibrium

defines the partition coefficient.

Detailed Protocol:

Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer,

e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for an extended

period (e.g., 24 hours) and then allowing the phases to separate.[4][10] This prevents

volume changes during the experiment.

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO).[4] Add a small aliquot of this stock to a vessel containing known volumes of

the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within

the linear range of the analytical method.

Equilibration: Cap the vessel and shake it vigorously for a set period (e.g., 30 minutes

sonication followed by several hours on a shaker) to ensure the compound fully partitions

and reaches equilibrium between the two phases.[11] Let the vessel stand to allow for

complete phase separation, which can be aided by centrifugation.[11]

Phase Sampling: Carefully withdraw an aliquot from both the upper n-octanol phase and the

lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the

phases.[9]

Quantification: Determine the concentration of the compound in each aliquot using a suitable

analytical method, such as HPLC-UV or LC-MS.[5][10] A calibration curve must be prepared

for quantification.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value. For measurements at a specific pH, this value is LogD.[4]
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Workflow for LogP Determination by the Shake-Flask Method.
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Determination of Thermodynamic Solubility
Thermodynamic solubility measures the concentration of a compound in a saturated solution

that is in equilibrium with an excess of solid material. It represents the true equilibrium solubility.

[12][13]

Causality: This method ensures that the system has reached its lowest energy state, where the

chemical potential of the dissolved solute is equal to that of the solid solute. This is achieved by

allowing sufficient time for dissolution and precipitation to reach a steady state.[12]

Detailed Protocol:

System Preparation: Prepare the desired aqueous medium (e.g., phosphate buffer at pH

7.4).

Sample Addition: Add an excess amount of the solid compound to a vial containing the

aqueous medium. The excess solid is crucial to ensure that equilibrium is established with

the solid phase.[6]

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an

extended period, typically 24 hours or longer.[5][13] The time required to reach equilibrium

should be determined by measuring the concentration at multiple time points (e.g., 24h, 48h)

until it remains constant.[12]

Phase Separation: After equilibration, the undissolved solid must be separated from the

solution. This is typically achieved by centrifugation at high speed, followed by careful

filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

Quantification: The concentration of the compound in the clear, saturated filtrate is

determined by a validated analytical method like HPLC-UV or LC-MS against a standard

calibration curve.

Validation: The pH of the saturated solution should be measured at the end of the

experiment to ensure it has not shifted, as this can significantly affect the solubility of

ionizable compounds.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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